molecular formula C13H15NO5 B5660375 4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID

4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID

Cat. No.: B5660375
M. Wt: 265.26 g/mol
InChI Key: KCQGYPGOPDEMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID is a synthetic organic compound characterized by the presence of a carboxymethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID typically involves the reaction of 4-(carboxymethyl)phenylboronic acid with butanoic acid derivatives under specific conditions. The reaction is often catalyzed by palladium-based catalysts in the presence of a base, such as potassium carbonate, and carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 4-(Carboxymethyl)phenylboronic acid
  • 4-(Carboxyphenyl)boronic acid
  • 3-(Carboxymethyl)phenylboronic acid

Comparison: 4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID is unique due to its specific structural features, such as the carbamoyl linkage and the butanoic acid moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the carbamoyl group enhances its potential as an enzyme inhibitor, while the butanoic acid moiety may improve its solubility and bioavailability .

Properties

IUPAC Name

5-[4-(carboxymethyl)anilino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-11(2-1-3-12(16)17)14-10-6-4-9(5-7-10)8-13(18)19/h4-7H,1-3,8H2,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQGYPGOPDEMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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